molecular formula C11H17ClN2OS B6207263 2-amino-4-cyclohexylthiophene-3-carboxamide hydrochloride CAS No. 2694734-83-1

2-amino-4-cyclohexylthiophene-3-carboxamide hydrochloride

Cat. No.: B6207263
CAS No.: 2694734-83-1
M. Wt: 260.8
InChI Key:
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Description

2-amino-4-cyclohexylthiophene-3-carboxamide hydrochloride is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-cyclohexylthiophene-3-carboxamide hydrochloride typically involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine. The reaction is usually carried out at temperatures ranging from 50°C to 100°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-cyclohexylthiophene-3-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Nucleophiles like halides or amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

2-amino-4-cyclohexylthiophene-3-carboxamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4-cyclohexylthiophene-3-carboxamide hydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. For instance, it may act as an inhibitor of voltage-gated sodium channels, which are crucial for the transmission of nerve impulses .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-methylthiophene-3-carboxamide hydrochloride
  • 2-amino-4-ethylthiophene-3-carboxamide hydrochloride
  • 2-amino-4-phenylthiophene-3-carboxamide hydrochloride

Uniqueness

What sets 2-amino-4-cyclohexylthiophene-3-carboxamide hydrochloride apart from its similar compounds is its cyclohexyl group. This group imparts unique steric and electronic properties, which can enhance its biological activity and selectivity. Additionally, the cyclohexyl group can improve the compound’s solubility and stability, making it more suitable for various applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-4-cyclohexylthiophene-3-carboxamide hydrochloride involves the reaction of 2-cyclohexylthiophene-3-carboxylic acid with thionyl chloride to form 2-cyclohexylthiophene-3-carbonyl chloride. This intermediate is then reacted with ammonia to form 2-amino-4-cyclohexylthiophene-3-carboxamide, which is subsequently treated with hydrochloric acid to form the hydrochloride salt of the final compound.", "Starting Materials": [ "2-cyclohexylthiophene-3-carboxylic acid", "thionyl chloride", "ammonia", "hydrochloric acid" ], "Reaction": [ "2-cyclohexylthiophene-3-carboxylic acid is reacted with thionyl chloride in the presence of a catalyst such as DMF or pyridine to form 2-cyclohexylthiophene-3-carbonyl chloride.", "2-cyclohexylthiophene-3-carbonyl chloride is then reacted with ammonia in the presence of a base such as triethylamine to form 2-amino-4-cyclohexylthiophene-3-carboxamide.", "The resulting 2-amino-4-cyclohexylthiophene-3-carboxamide is then treated with hydrochloric acid to form the hydrochloride salt of the final compound." ] }

CAS No.

2694734-83-1

Molecular Formula

C11H17ClN2OS

Molecular Weight

260.8

Purity

95

Origin of Product

United States

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